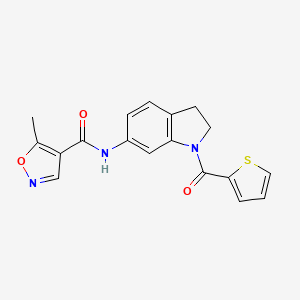

5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide

Description

5-Methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide is a synthetic small molecule belonging to the isoxazole-4-carboxamide family. Its structure features a 5-methyl-substituted isoxazole core linked via a carboxamide group to a 1-(thiophene-2-carbonyl)indolin-6-yl moiety.

Properties

IUPAC Name |

5-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-11-14(10-19-24-11)17(22)20-13-5-4-12-6-7-21(15(12)9-13)18(23)16-3-2-8-25-16/h2-5,8-10H,6-7H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPJLKOJQYLZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Final Coupling: The final step involves coupling the indole, thiophene, and isoxazole moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research demonstrates that 5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide exhibits significant cytotoxic effects against multiple cancer cell lines.

Case Study: Breast Cancer Cells

- A study indicated that the compound reduced cell viability in breast cancer cells in a dose-dependent manner, with an IC value of approximately 10 μM, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses.

Case Study: Inhibition of Pro-inflammatory Cytokines

- In vitro studies revealed that treatment with this compound significantly decreased levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are critical mediators in chronic inflammation.

Antimicrobial Properties

Additionally, derivatives of this compound have demonstrated antimicrobial activity against specific bacterial strains.

Case Study: Antimicrobial Efficacy

- Preliminary tests indicated that the compound exhibited effective inhibition against certain Gram-positive bacteria, showcasing its potential for developing new antimicrobial therapies.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including coupling agents and catalysts. The mechanisms through which this compound exerts its effects include modulation of enzyme activity and interference with cellular signaling pathways related to inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with isoxazole-4-carboxamide derivatives reported in . Below is a comparative analysis based on substituents, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position and Electronic Effects :

- The target compound’s 5-methyl group on the isoxazole differs from the 3-substituted analogs (SI50–SI52). Position 3 substituents (e.g., ethyl, chlorophenyl, nitrophenyl) influence electron density and steric bulk, which may affect binding interactions in biological targets. The 5-methyl group in the target compound likely reduces steric hindrance compared to bulky 3-substituted derivatives .

The target’s indolin-6-yl group, acylated with thiophene-2-carbonyl, introduces a fused bicyclic system with sulfur heteroatoms. Thiophene’s electron-rich nature may improve solubility or alter metabolic pathways compared to chromen or phenyl systems .

Melting Points and Crystallinity :

- SI51’s higher melting point (241–244°C vs. SI50’s 198°C) correlates with its 2-chlorophenyl substituent, which increases molecular rigidity and intermolecular halogen bonding. The target compound’s indolin-thiophene hybrid structure may exhibit intermediate melting behavior, though experimental data are lacking.

Synthetic Conditions :

- All analogs (SI50–SI52) and the target compound likely employ HBTU/DIEA-mediated amide coupling in DMF. Reaction times vary (3–4 days), possibly due to steric or electronic effects of substituents .

Research Findings and Implications

While biological data for the target compound are absent in the evidence, insights from analogs suggest hypotheses for further study:

- Metabolic Stability : The thiophene ring could introduce susceptibility to oxidative metabolism, whereas the indolin scaffold might confer rigidity against enzymatic degradation.

- Structure-Activity Relationships (SAR) : Substitution at isoxazole position 3 (as in SI50–SI52) versus position 5 (target) may drastically alter target engagement. For example, 3-nitro groups (SI52) could act as electron-withdrawing groups, modulating electronic interactions in binding pockets.

Biological Activity

5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Profile

- IUPAC Name : 5-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-4-carboxamide

- Molecular Formula : C18H15N3O3S

- Molecular Weight : 353.4 g/mol

This compound contains isoxazole, thiophene, and indole moieties, which are known for their significant roles in various biological processes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's structure facilitates binding to these targets, modulating their activity and leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play a role in disease progression.

- Receptor Modulation : It can interact with receptors involved in signaling pathways, potentially altering cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For instance:

- In vitro assays indicated cytotoxic effects against various cancer cell lines, with IC50 values suggesting effective potency.

Antiviral Activity

The compound has also been evaluated for antiviral properties:

- Mechanism of Action : It may inhibit viral replication by targeting specific viral enzymes or proteins.

Case Studies and Research Findings

Several studies have highlighted the biological activity of the compound:

- Antiproliferative Studies :

- Synergistic Effects :

- Toxicity Assessments :

Q & A

Q. What synthetic methodologies are reported for preparing isoxazole-indole-thiophene hybrid compounds like 5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-carboxamide?

The synthesis of structurally related heterocyclic carboxamides often involves multi-step reactions. Key steps include:

- Cyclization reactions : For example, thiadiazole derivatives are synthesized via cyclization of intermediates in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine .

- Condensation reactions : Similar compounds are synthesized by refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with aldehyde-containing intermediates in acetic acid, followed by recrystallization .

- Functional group modifications : Substituent variations (e.g., halogens, nitro groups) on heterocyclic cores are introduced via halogenation or nitration, as seen in ’s "M" substituent framework .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation typically relies on:

- NMR spectroscopy : 1H and 13C NMR are used to verify backbone connectivity and substituent positions, as demonstrated in the characterization of thiadiazole derivatives .

- Mass spectrometry : High-resolution MS provides molecular weight validation.

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis is recommended if suitable crystals are obtained.

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

Based on structural analogs (e.g., thiophene and isoxazole derivatives with reported anticancer/antiviral activity):

- Cytotoxicity assays : Use cell lines (e.g., HeLa, MCF-7) to assess IC50 values via MTT or resazurin assays.

- Kinase inhibition screening : Test against kinases implicated in cancer (e.g., EGFR, VEGFR) using fluorescence-based assays.

- Antiviral activity : Plaque reduction assays against viruses like HSV-1 or influenza .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Advanced optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency, as shown in thiadiazole synthesis .

- Catalyst selection : Lewis acids (e.g., ZnCl2) or iodine can accelerate heterocycle formation .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for intermediate stability and reaction completion .

Q. What computational tools can predict the biological targets or ADMET properties of this compound?

Integrate computational methods for efficient design:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinity to kinases or viral proteases.

- Quantum chemical calculations : Employ Gaussian or ORCA to explore reaction pathways and transition states, as applied in ICReDD’s reaction design framework .

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility, permeability, and toxicity profiles.

Q. How should researchers address contradictory bioactivity data in structurally similar compounds?

Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups on the thiophene ring) and retest activity .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times).

- Meta-analysis : Compare data across multiple studies to identify trends, as seen in ’s evaluation of heterocyclic derivatives .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

Scale-up challenges include byproduct formation and purification efficiency. Solutions involve:

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions.

- Chromatography-free purification : Use recrystallization (e.g., DMF/acetic acid mixtures) or acid-base extraction, as described in .

- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time quality control .

Methodological Considerations

Q. How can researchers validate the stability of this compound under storage conditions?

Stability studies should assess:

Q. What analytical techniques are critical for quantifying trace impurities in the final product?

Impurity profiling requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.